1-Chloroisoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroisoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 . It is a solid substance .
Synthesis Analysis
The synthesis of 1-Chloroisoquinoline-6-carboxylic acid involves several steps. The reaction conditions include the use of dmap and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at 20°C, with cooling by ice . Further details about the synthesis process are not available in the search results.Physical And Chemical Properties Analysis
1-Chloroisoquinoline-6-carboxylic acid is a solid substance . The compound is stored at room temperature in an inert atmosphere . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antibacterial Properties : A study by Koga et al. (1980) on antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids found significant activities against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibacterial agents (Koga et al., 1980).
Reaction with Phthalide-3-carboxylic Acid : A study by Donati et al. (1990) discussed the reaction of Phthalide-3-carboxylic acid with isoquinoline derivatives, including 1-chloroisoquinoline, indicating its relevance in chemical synthesis processes (Donati et al., 1990).
Mass Spectrometry Studies : Thevis et al. (2008) explored the gas phase reaction of substituted isoquinolines to carboxylic acids, highlighting its potential as a prolylhydroxylase inhibitor drug candidate, useful in mass spectrometric analysis for clinical, forensic, or doping control (Thevis et al., 2008).
Antitubercular Activity : Marvadi et al. (2020) synthesized novel dihydroquinoline-6-carboxamides showing promising antitubercular agents against Mycobacterium tuberculosis, indicating the compound's potential in treating tuberculosis (Marvadi et al., 2020).
Synthesis of Nuclear Receptor Modulators : Forró et al. (2016) synthesized enantiomeric tetrahydroisoquinoline-1-carboxylic acids, which are useful in the synthesis of modulators of nuclear receptors, including liver X receptors (Forró et al., 2016).
Safety And Hazards
The safety information for 1-Chloroisoquinoline-6-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 . More detailed safety and hazard information is not available in the search results.
properties
IUPAC Name |
1-chloroisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRQFWSJKHQLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695163 |
Source
|
Record name | 1-Chloroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-6-carboxylic acid | |
CAS RN |
1256787-42-4 |
Source
|
Record name | 1-Chloroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.